molecular formula C16H11ClO4 B1414979 3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid CAS No. 1039891-11-6

3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid

Cat. No. B1414979
CAS RN: 1039891-11-6
M. Wt: 302.71 g/mol
InChI Key: ZNXLPPWUYISSRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid” is a complex organic molecule that contains a benzofuran ring, a carboxylic acid group, and a chlorophenoxymethyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzofuran ring, the carboxylic acid group, and the chlorophenoxymethyl group each have distinct reactivity profiles .

Scientific Research Applications

1. Molecular Docking and Biological Activities

  • Molecular Docking Studies : The structural optimization and molecular docking analysis of benzofuran-carboxylic acids derivatives, including 1-benzofuran-2-carboxylic acid, revealed their potential inhibitor effect against cancer and microbial diseases. This highlights the significance of 3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid in pharmaceutical research (Sagaama et al., 2020).

2. Synthesis and Coordination Reactions

  • Synthesis and Complex Preparation : This compound has been used in the synthesis of various chemical structures such as [1]benzofuro[3,2-c]pyridine derivatives, indicating its versatility in chemical synthesis and potential application in coordination chemistry (Mojumdar et al., 2009).

3. Supramolecular Interactions and Crystallography

  • Supramolecular Chemistry : The study of 1-benzofuran-2,3-dicarboxylic acid, a related compound, in its monoanionic form has led to insights into supramolecular interactions and potential applications in crystallography (Koner & Goldberg, 2009).

4. Antioxidant and Antibacterial Properties

  • Biological Studies : Research on phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, a structurally similar compound, demonstrated significant antioxidant and antibacterial properties, suggesting similar potential for 3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid in biological applications (Shankerrao et al., 2013).

5. Novel Synthesis Methods

  • Chemical Synthesis : The compound has been used in the novel and facile synthesis of various chemical derivatives, emphasizing its role in the development of new synthetic methodologies (Gao et al., 2012).

6. Ischemic Cell Death Inhibitors

  • Ischemic Cell Death Inhibition : Studies on 3-substituted-benzofuran-2-carboxylic esters have shown that these compounds can act as potent ischemic cell death inhibitors, which may apply to similar derivatives (Suh et al., 2010).

Mechanism of Action

properties

IUPAC Name

3-[(2-chlorophenoxy)methyl]-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO4/c17-12-6-2-4-8-14(12)20-9-11-10-5-1-3-7-13(10)21-15(11)16(18)19/h1-8H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXLPPWUYISSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)COC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid
Reactant of Route 2
3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid
Reactant of Route 3
3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid
Reactant of Route 4
3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid
Reactant of Route 5
3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.